molecular formula C21H22N2O6S B609821 Pacma 31 CAS No. 1401089-31-3

Pacma 31

Cat. No. B609821
CAS RN: 1401089-31-3
M. Wt: 430.475
InChI Key: AHOOZADJPNUFOQ-UHFFFAOYSA-N
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Description

Pacma 31 is an irreversible, orally active protein disulfide isomerase (PDI) inhibitor with an IC50 of 10 μM . It forms a covalent bond with the active site cysteines of PDI . Pacma 31 shows tumor targeting ability and significantly suppresses ovarian tumor growth without causing toxicity to normal tissues .


Molecular Structure Analysis

Pacma 31 has a molecular formula of C21H22N2O6S . Its exact mass is 430.12 and its molecular weight is 430.475 . The elemental analysis shows that it contains Carbon (58.59%), Hydrogen (5.15%), Nitrogen (6.51%), Oxygen (22.30%), and Sulfur (7.45%) .

Scientific Research Applications

Ovarian Cancer Treatment

Pacma 31 has been identified as an orally active small-molecule irreversible inhibitor of protein disulfide isomerase (PDI) for ovarian cancer treatment . PDI is an endoplasmic reticulum chaperone protein that catalyzes disulfide bond breakage, formation, and rearrangement . Pacma 31 forms a covalent bond with the active site cysteines of PDI . It has been shown that PDI activity is essential for the survival and proliferation of human ovarian cancer cells . In vivo, Pacma 31 showed tumor targeting ability and significantly suppressed ovarian tumor growth without causing toxicity to normal tissues .

Inhibition of Protein Disulfide Isomerase (PDI)

Pacma 31 is an orally bioavailable, selective inhibitor (IC 50 = 10 μM) of PDI . PDI regulates oxidative protein folding by catalyzing the breakage and reformation of disulfide bonds . PDI is upregulated in ovarian, and several other cancers .

Inhibition of Thioredoxin Reductase (TrxR)

Pacma 31 has been reported to be a potent TrxR inhibitor . TrxR is a pivotal regulator of redox homeostasis, while dysregulation of redox homeostasis is a hallmark for cancer cells . Pacma 31 selectively inhibits TrxR over the related glutathione reductase (GR) and in the presence of reduced glutathione (GSH) .

Induction of Oxidative Stress-Mediated Cancer Cell Apoptosis

Pacma 31 targets TrxR in cells to induce oxidative stress-mediated cancer cell apoptosis . It effectively and selectively curbs TrxR activity in cells and further stimulates the production of reactive oxygen species (ROS) at low micromolar concentrations . This in turn triggers the accumulation of oxidized thioredoxin (Trx) and GSSG in cells .

Cervical Cancer Treatment

Pacma 31 exhibits effective cytotoxicity against cervical cancer cells . It possesses a pharmacophore scaffold that is structurally different from the announced TrxR inhibitors .

Development of Targeted Anticancer Agents

The irreversible small-molecule PDI inhibitors, such as Pacma 31, represent an important approach for the development of targeted anticancer agents for ovarian cancer therapy . They can also serve as useful probes for investigating the biology of PDI-implicated pathways .

Mechanism of Action

Target of Action

Pacma 31 primarily targets the Protein Disulfide Isomerase (PDI) . PDI is a 57-kDa chaperone protein located in the endoplasmic reticulum (ER) and is known to regulate oxidative protein folding by catalyzing the formation, breakage, and rearrangement of disulfide bonds . PDI is found to be upregulated in various human cancers, including ovarian, prostate, and lung cancers, as well as lymphoma, glioma, acute myeloid leukemia, and melanoma . Therefore, PDI is considered a promising druggable target . Additionally, Pacma 31 has also been reported to inhibit Thioredoxin Reductase (TrxR) , a pivotal regulator of redox homeostasis .

Mode of Action

Pacma 31 acts as an irreversible inhibitor of PDI and TrxR . It forms a covalent bond with the active site cysteines of PDI and the selenocysteine residue of TrxR . This interaction effectively and selectively curbs the activity of these enzymes in cells .

Biochemical Pathways

The inhibition of PDI and TrxR by Pacma 31 affects the redox homeostasis within cells . It stimulates the production of reactive oxygen species (ROS) at low micromolar concentrations, which in turn triggers the accumulation of oxidized thioredoxin (Trx) and GSSG in cells . This disruption of redox balance leads to oxidative stress .

Result of Action

The action of Pacma 31 leads to significant suppression of tumor growth, particularly in ovarian cancer, without causing toxicity to normal tissues . The disruption of redox homeostasis and the induction of oxidative stress lead to apoptosis in cancer cells .

Safety and Hazards

Pacma 31 may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to use safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator when handling Pacma 31 .

Relevant Papers The paper “Revealing PACMA 31 as a new chemical type TrxR inhibitor to promote cancer cell apoptosis” discusses that PACMA 31 selectively inhibits TrxR over the related glutathione reductase (GR) and in the presence of reduced glutathione (GSH) . The paper also suggests that PACMA 31 targets TrxR in cells to induce oxidative stress-mediated cancer cell apoptosis .

properties

IUPAC Name

ethyl 2-[[2-(2,4-dimethoxy-N-prop-2-ynoylanilino)-2-thiophen-2-ylacetyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O6S/c1-5-18(24)23(15-10-9-14(27-3)12-16(15)28-4)20(17-8-7-11-30-17)21(26)22-13-19(25)29-6-2/h1,7-12,20H,6,13H2,2-4H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHOOZADJPNUFOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C(C1=CC=CS1)N(C2=C(C=C(C=C2)OC)OC)C(=O)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pacma 31

CAS RN

1401089-31-3
Record name 1401089-31-3
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

Q1: What is the primary target of PACMA 31 and how does its inhibition affect cancer cells?

A1: PACMA 31 acts as an irreversible inhibitor of protein disulfide isomerase (PDI). [, , ] PDI is an endoplasmic reticulum chaperone protein crucial for proper protein folding through disulfide bond formation and rearrangement. [, ] By inhibiting PDI, PACMA 31 disrupts protein folding within the ER, leading to the accumulation of misfolded proteins, heightened ER stress, and ultimately, cancer cell death. [, , , ]

Q2: How does PACMA 31 interact with PDI at a molecular level?

A2: PACMA 31 irreversibly binds to the active site cysteines of PDI, forming a covalent bond. [] This covalent interaction effectively blocks the enzymatic activity of PDI. [] Interestingly, a recent study also revealed PACMA 31’s inhibitory effect on thioredoxin reductase (TrxR), suggesting a broader target profile. []

Q3: What are the advantages of PACMA 31 compared to other PDI inhibitors?

A3: Compared to other known PDI inhibitors like LOC14, PACMA 31 demonstrates a significantly higher potency in inhibiting PDI reductase activity in vitro. [] This increased potency translates to promising anti-cancer effects, particularly in preclinical models of ovarian cancer and multiple myeloma. [, ] Additionally, PACMA 31 exhibits oral bioavailability, a desirable characteristic for potential therapeutic agents. [, ]

Q4: Has PACMA 31 shown synergistic effects with existing cancer therapies?

A4: Yes, research indicates that PACMA 31 synergistically enhances the efficacy of sorafenib, a targeted therapy for hepatocellular carcinoma (HCC). [, ] This synergistic effect arises from the combined induction of proteotoxic stress and apoptosis in HCC cells. [, ]

Q5: Beyond cancer, are there other potential therapeutic applications for PACMA 31?

A5: Recent studies suggest that PACMA 31 might be beneficial for treating food allergies. [] Inhibiting PDI with PACMA 31 suppressed IgE-mediated mast cell activation, decreased allergic responses in a mouse model of food allergy, and reduced the production of allergy-related cytokines. []

Q6: Are there any known biomarkers that could predict the efficacy of PACMA 31?

A6: In HCC patients, high PDI expression has been associated with resistance to sorafenib and poor clinical outcomes. [, ] This suggests that PDI expression levels could potentially serve as a predictive biomarker for both sorafenib and PACMA 31 efficacy in HCC treatment.

Q7: How does PACMA 31 impact cell adhesion and migration in cancer cells?

A7: Research shows that PACMA 31, along with other PDI inhibitors, can impair cell adhesion and migration in breast cancer cell lines. [, ] These effects are likely linked to PDI's role in modifying disulfide bonds in integrins, which are crucial for cell adhesion and interaction with the extracellular matrix. [, ] Blocking PDI disrupts this process, ultimately hindering cancer cell migration and potentially reducing metastatic potential. [, ]

Q8: Has the structure-activity relationship (SAR) of PACMA 31 been investigated?

A8: While detailed SAR studies on PACMA 31 are limited in the provided research, the development of CCF642, a novel PDI inhibitor, offers some insights. [] CCF642, identified through a high-throughput screen, exhibits a distinct chemical structure from PACMA 31 yet demonstrates potent PDI inhibitory activity. [] This finding suggests that structural modifications within certain chemical scaffolds can yield effective PDI inhibitors. Further investigation into the SAR of PACMA 31 and related compounds could guide the development of more potent and selective PDI inhibitors.

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